Fulvine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fulvine is a class of organic compounds known for their unique electronic properties and reactivity. These compounds are characterized by a cross-conjugated cyclic structure, which includes an exocyclic double bond. This compound was first discovered by Thiele in 1900, with the preparation of pentafulvenes by condensation of aldehydes and ketones with cyclopentadiene . Fulvines are named based on the number of ring atoms, such as pentafulvene and heptafulvene .

Vorbereitungsmethoden

Fulvines are typically synthesized through the condensation of cyclopentadiene with aldehydes or ketones. The general reaction is as follows: [ \text{C}_5\text{H}_6 + \text{R}_2\text{C=O} \rightarrow \text{C}_4\text{H}_4\text{C=CR}_2 + \text{H}_2\text{O} ] This reaction was discovered by Thiele and has been refined over the years to include buffer systems for modern synthesis . Industrial production methods often involve catalytic processes to enhance yield and selectivity .

Analyse Chemischer Reaktionen

Fulvines undergo a variety of chemical reactions, including:

Cycloaddition Reactions: Fulvines participate in cycloaddition reactions, forming complex polycyclic carbon scaffolds.

Nucleophilic and Electrophilic Additions: Due to the destabilized exocyclic double bond, fulvines readily add nucleophiles and electrophiles.

Oxidation and Reduction: Fulvines can undergo oxidation and reduction reactions, although these are less common compared to cycloaddition and addition reactions.

Common reagents used in these reactions include various nucleophiles, electrophiles, and catalysts to facilitate the reactions. Major products formed from these reactions include polycyclic compounds and complex ligands for coordination chemistry .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Toxicological Studies

Fulvine is primarily utilized in toxicological studies to induce specific health conditions in animal models, particularly hypertensive pulmonary vascular disease (HPVD). Researchers administer this compound to create models that mimic the disease's progression, allowing for the testing of potential therapeutic interventions. This application is vital for understanding the mechanisms underlying HPVD and developing effective treatments .

Biological Activity

The compound exhibits various biological activities that are being explored for potential therapeutic uses. For instance, studies have indicated that this compound can influence immune responses, making it a candidate for further investigation in chronic inflammatory diseases . However, its toxicity limits its direct application in human medicine.

Agricultural Applications

Soil Health and Crop Yield

Fulvic acid, a component related to this compound, has been extensively studied for its beneficial effects on soil health and crop productivity. Research indicates that fulvic acids can enhance nutrient uptake, improve soil structure, and increase crop yields. For example, studies have shown that applying fulvic acids derived from organic sources can significantly boost the growth and quality of crops like tomatoes and cotton .

Mechanisms of Action

The mechanisms by which fulvic acids improve plant growth include:

- Enhanced Membrane Permeability: This facilitates better nutrient absorption.

- Increased Photosynthetic Activity: Fulvic acids can elevate chlorophyll concentrations.

- Stress Resistance: They improve plants' resilience against environmental stressors such as salinity and heavy metal toxicity .

Case Study 1: Fulvic Acid in Tomato Cultivation

A study conducted by the State Key Laboratory of Soil and Sustainable Agriculture demonstrated that applying straw-derived fulvic acid increased tomato yield by enhancing root growth and nutrient uptake. The results indicated a significant improvement in both the size and number of tomatoes produced, showcasing fulvic acid's role in sustainable agriculture practices .

Case Study 2: Immune Modulation

Research highlighted the dual role of fulvic acid in modulating immune responses. In a clinical setting, it was found to reduce pro-inflammatory markers while simultaneously activating immune cells to combat infections. This bimodal effect suggests that fulvic acid could be beneficial in managing chronic inflammatory conditions .

Wirkmechanismus

The unique reactivity of fulvines is attributed to their electronic properties and the presence of an exocyclic double bond. This bond allows fulvines to form dipolar structures and participate in cycloaddition reactions. The molecular targets and pathways involved in these reactions include the formation of polycyclic carbon scaffolds and the stabilization of transition states through electronic delocalization .

Vergleich Mit ähnlichen Verbindungen

Fulvines are compared with other similar compounds such as:

Pentafulvene: Known for its aromatic properties and stability.

Heptafulvene: Exhibits unique reactivity due to its larger ring size and electronic properties.

Triafulvene: Less common but studied for its anti-aromatic transition states.

Fulvines are unique due to their ability to participate in a wide range of reactions and form complex structures, making them valuable in various fields of research .

Biologische Aktivität

Fulvine, a compound closely related to fulvic acid, has garnered interest in various fields due to its diverse biological activities. This article explores the biological effects of this compound, including its potential therapeutic applications, mechanisms of action, and safety profile based on recent research findings.

Overview of this compound

This compound is a low-molecular-weight organic acid derived from the decomposition of organic matter. It is part of the humic substances group, which also includes humic acid and fulvic acid. This compound is recognized for its ability to enhance nutrient absorption and promote plant growth, making it valuable in agriculture and environmental science.

1. Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory effects. Research indicates that it can inhibit the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. A study demonstrated that this compound reduced homocysteine-induced inflammation in human monocytes by targeting COX-2 expression .

2. Antimicrobial Effects

The antimicrobial activity of this compound has been documented in several studies. It shows effectiveness against various pathogens, contributing to its potential use as a natural preservative in food and cosmetic products. The compound's ability to disrupt microbial cell membranes is a proposed mechanism for its antimicrobial properties .

3. Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly concerning neurodegenerative diseases like Alzheimer's. It has been reported to inhibit the aggregation of Tau fibrils, which are implicated in Alzheimer's pathology . This suggests that this compound might play a role in preventing or mitigating neurodegenerative processes.

Toxicological Assessments

A comprehensive toxicological assessment of fulvic acid (and by extension, this compound) was conducted using Sprague-Dawley rats and ICR mice. The study evaluated various toxicity endpoints, including genotoxicity and repeated-dose oral toxicity. Key findings include:

- No Observed Adverse Effect Level (NOAEL) : The NOAEL for oral administration was determined to be 5,000 mg/kg body weight/day, indicating a high safety margin for consumption .

- Clinical Observations : During the study, no significant changes were observed in body weight, food consumption, or clinical signs across treatment groups compared to controls (Table 1) .

Effect on Pulmonary Arteries

A specific case study examined the effects of this compound on pulmonary arteries and veins in rats. It was found that this compound caused thickening of vessel walls due to muscle fiber proliferation, indicating potential implications for cardiovascular health . This highlights the need for further investigation into its vascular effects.

Comparative Biological Activity Table

Eigenschaften

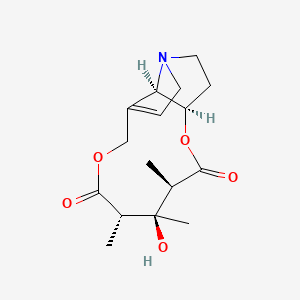

CAS-Nummer |

6029-87-4 |

|---|---|

Molekularformel |

C16H23NO5 |

Molekulargewicht |

309.36 g/mol |

IUPAC-Name |

(1R,4R,5R,6S,16R)-5-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione |

InChI |

InChI=1S/C16H23NO5/c1-9-14(18)21-8-11-4-6-17-7-5-12(13(11)17)22-15(19)10(2)16(9,3)20/h4,9-10,12-13,20H,5-8H2,1-3H3/t9-,10+,12-,13-,16-/m1/s1 |

InChI-Schlüssel |

PSUFRPOAICRSTC-RCJVZNENSA-N |

SMILES |

CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C |

Isomerische SMILES |

C[C@@H]1C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@@H]([C@]1(C)O)C |

Kanonische SMILES |

CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C |

Piktogramme |

Acute Toxic; Health Hazard |

Synonyme |

fulvine fulvine, (12xi,13xi)-isomer fulvine, (14alpha)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.